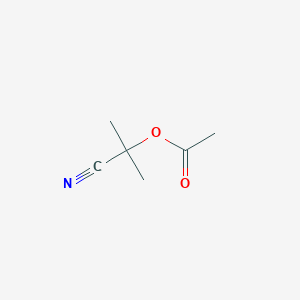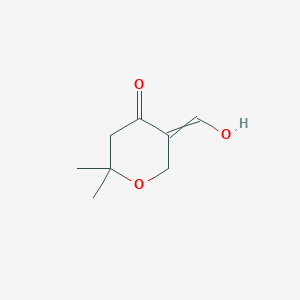![molecular formula C9H11Cl2NO B14627417 2,4-Dichloro-6-[(dimethylamino)methyl]phenol CAS No. 56733-61-0](/img/structure/B14627417.png)
2,4-Dichloro-6-[(dimethylamino)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-6-[(dimethylamino)methyl]phenol is an organic compound with the molecular formula C9H11Cl2NO It is a chlorinated phenol derivative, characterized by the presence of two chlorine atoms and a dimethylamino group attached to the phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-[(dimethylamino)methyl]phenol typically involves the chlorination of phenol derivatives followed by the introduction of the dimethylamino group. One common method includes the reaction of 2,4-dichlorophenol with formaldehyde and dimethylamine under acidic conditions. The reaction proceeds through electrophilic aromatic substitution, where the formaldehyde and dimethylamine react to form the dimethylaminomethyl group, which then attaches to the phenol ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-6-[(dimethylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to remove the chlorine atoms or modify the dimethylamino group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
2,4-Dichloro-6-[(dimethylamino)methyl]phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-6-[(dimethylamino)methyl]phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the dimethylamino group can interact with various receptors or enzymes. These interactions can lead to changes in the activity of the target molecules, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenol: Lacks the dimethylamino group, making it less versatile in certain chemical reactions.
2,6-Dichloro-4-[(dimethylamino)methyl]phenol: A positional isomer with similar properties but different reactivity due to the position of the chlorine atoms.
4-Methyl-2,6-dimethoxyphenol: Contains methoxy groups instead of chlorine, leading to different chemical behavior.
Uniqueness
2,4-Dichloro-6-[(dimethylamino)methyl]phenol is unique due to the presence of both chlorine atoms and a dimethylamino group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in research and industry.
Propriétés
Numéro CAS |
56733-61-0 |
|---|---|
Formule moléculaire |
C9H11Cl2NO |
Poids moléculaire |
220.09 g/mol |
Nom IUPAC |
2,4-dichloro-6-[(dimethylamino)methyl]phenol |
InChI |
InChI=1S/C9H11Cl2NO/c1-12(2)5-6-3-7(10)4-8(11)9(6)13/h3-4,13H,5H2,1-2H3 |
Clé InChI |
MHXBUQBHTYREBE-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=C(C(=CC(=C1)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Oxabicyclo[3.2.1]octan-4-ol, 4,7,7-trimethyl-, (1S,4S,5S)-](/img/structure/B14627335.png)
![Ethyl [(chloromethyl)sulfanyl]acetate](/img/structure/B14627338.png)
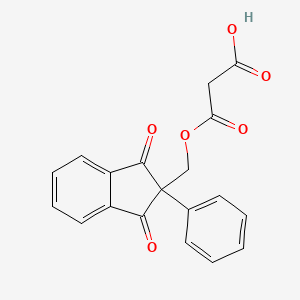
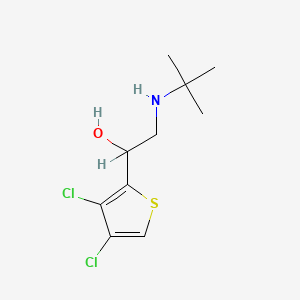
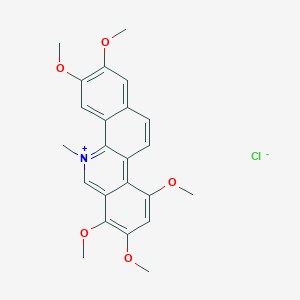
![1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene](/img/structure/B14627362.png)

![2,2'-[(7R,8S)-1,4-Dioxaspiro[4.4]nonane-7,8-diyl]diacetaldehyde](/img/structure/B14627375.png)
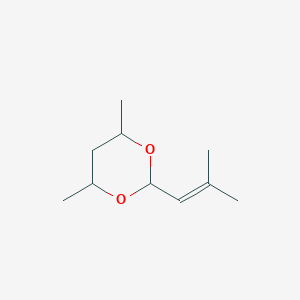
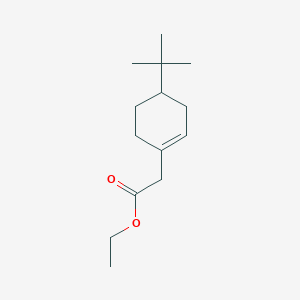
![2-Naphthalenecarboxamide, N,N'-1,5-naphthalenediylbis[4-[(3-chloro-2-methylphenyl)azo]-3-hydroxy-](/img/structure/B14627402.png)
